4-(Di([1,1'-biphenyl]-4-yl)amino)benzaldehyde
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Overview
Description
4-(Di([1,1’-biphenyl]-4-yl)amino)benzaldehyde is an organic compound characterized by the presence of biphenyl groups attached to an amino-substituted benzaldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Di([1,1’-biphenyl]-4-yl)amino)benzaldehyde typically involves the condensation of 4-aminobenzaldehyde with biphenyl derivatives. One common method is the reaction of 4-aminobenzaldehyde with 4-bromobiphenyl under basic conditions, followed by a coupling reaction using a palladium catalyst. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(Di([1,1’-biphenyl]-4-yl)amino)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 4-(Di([1,1’-biphenyl]-4-yl)amino)benzoic acid.
Reduction: 4-(Di([1,1’-biphenyl]-4-yl)amino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Di([1,1’-biphenyl]-4-yl)amino)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 4-(Di([1,1’-biphenyl]-4-yl)amino)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the aldehyde group, which can react with nucleophiles in biological systems. Additionally, the biphenyl groups can facilitate π-π interactions with aromatic residues in proteins, potentially affecting their function .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzaldehyde: A simpler analog with a single amino group and an aldehyde group.
4-Diethylaminobenzaldehyde: Contains diethylamino groups instead of biphenyl groups.
4-Dimethylaminobenzaldehyde: Contains dimethylamino groups instead of biphenyl groups
Uniqueness
4-(Di([1,1’-biphenyl]-4-yl)amino)benzaldehyde is unique due to the presence of biphenyl groups, which enhance its structural complexity and potential for π-π interactions. This makes it particularly useful in applications requiring specific molecular interactions, such as in the design of advanced materials and pharmaceuticals .
Properties
Molecular Formula |
C31H23NO |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
4-(4-phenyl-N-(4-phenylphenyl)anilino)benzaldehyde |
InChI |
InChI=1S/C31H23NO/c33-23-24-11-17-29(18-12-24)32(30-19-13-27(14-20-30)25-7-3-1-4-8-25)31-21-15-28(16-22-31)26-9-5-2-6-10-26/h1-23H |
InChI Key |
GRGKLHKEELCDHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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